

Ammelide-13C3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ammelide-13C3

Cat. No.: B565212

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An In-depth Technical Guide on the Isotope-Labeled Compound **Ammelide-13C3**, Focusing on its Physicochemical Properties, Analytical Applications, and Biological Relevance.

This technical guide provides a comprehensive overview of **Ammelide-13C3**, a stable isotope-labeled derivative of ammelide. Primarily utilized as an internal standard in analytical chemistry, this guide details its properties, experimental protocols for its use, and its role in metabolic pathways. This document is intended for researchers, scientists, and professionals in analytical chemistry and food safety.

Core Properties of Ammelide-13C3

Ammelide-13C3 is a labeled form of ammelide, a degradation product of melamine. The incorporation of three carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of unlabeled ammelide.

Property	Value
CAS Number	1173021-81-2
Molecular Formula	$^{13}\text{C}_3\text{H}_4\text{N}_4\text{O}_2$
Molecular Weight	131.07 g/mol
Synonyms	2-Amino-1,3,5-triazine-4,6-dione- $^{13}\text{C}_3$, 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione- $^{13}\text{C}_3$

Analytical Applications and Experimental Protocols

Ammelide-13C3 is crucial for the accurate quantification of ammelide in various matrices, particularly in food products, to assess contamination with melamine and its analogues. The primary analytical techniques employing **Ammelide-13C3** are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Infant Formula

This method allows for the sensitive detection and quantification of ammelide and other melamine-related compounds.[\[1\]](#)

Sample Preparation and Extraction:

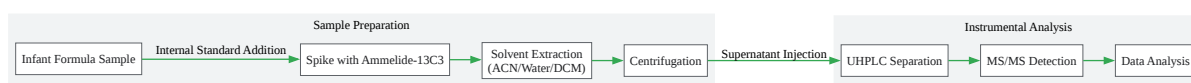
- Weigh approximately 1.0 g of the infant formula sample into a 50 ml polypropylene centrifuge tube.
- Fortify the sample with a known amount of **Ammelide-13C3** (e.g., 50 ng) to serve as an internal standard.[\[1\]](#)
- Allow the sample to stand at room temperature for 30 minutes.
- Add 20 ml of a 1:1 acetonitrile-water solution and 10 ml of dichloromethane.
- Mix thoroughly using a rotary mixer for 10 minutes.[\[1\]](#)
- Centrifuge the tubes for 10 minutes at 12,800 g and 4°C.[\[1\]](#)
- Transfer two 1.0 ml aliquots of the supernatant into separate glass culture tubes.
- Dilute one aliquot with 2 ml of 0.1 N HCl and the other with 2 ml of 0.1 N NaOH for subsequent solid-phase extraction.[\[1\]](#)

Instrumental Analysis:

- LC System: Ultra-High-Performance Liquid Chromatography (UHPLC)

- Column: ACQUITY BEH HILIC 2.1 x 100 mm[2]
- Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate in water.[2]
- Mass Spectrometer: Tandem quadrupole mass spectrometer (MS/MS).[1][2]
- Ionization Mode: Electrospray ionization (ESI), with specific transitions monitored for both ammelide and **Ammelide-13C3**. [1][2]

Below is a diagram illustrating the general workflow for the LC-MS/MS analysis of ammelide using **Ammelide-13C3**.



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LC-MS/MS Analytical Workflow

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol

This method is an alternative for the simultaneous determination of melamine and its analogues.[3][4]

Sample Preparation and Derivatization:

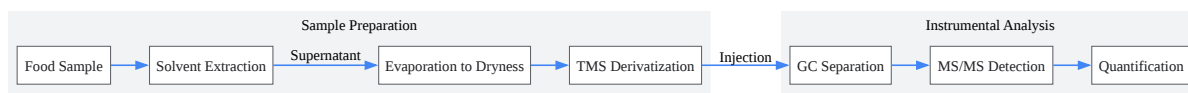
- Extract the analytes from the sample matrix using a solvent mixture, typically containing diethylamine, water, and acetonitrile.[3][4]
- After centrifugation, evaporate an aliquot of the supernatant to dryness under a stream of nitrogen.[3][4]

- Derivatize the dried extract to increase the volatility of the analytes. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.[5][6]
- Incubate the mixture at 70°C for approximately 45 minutes to ensure complete derivatization. [5][6]

Instrumental Analysis:

- GC System: Gas chromatograph coupled to a triple quadrupole mass spectrometer.[3][7]
- Injection: A splitless injection is typically used.
- MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode to ensure specificity and sensitivity.[3][6]

The following diagram outlines the key steps in the GC-MS/MS analytical workflow.



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GC-MS/MS Analytical Workflow

Biological Significance and Metabolic Pathways

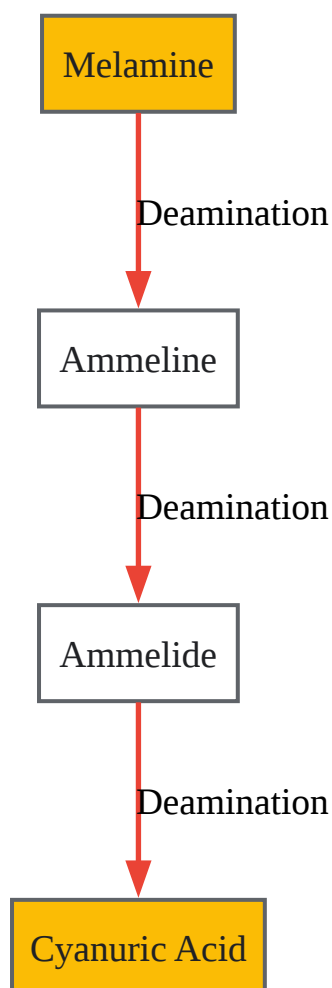
Ammelide is a known metabolite in the bacterial degradation of melamine. Certain microorganisms can sequentially deaminate melamine to ammeline, then to ammelide, and finally to cyanuric acid.

The metabolic pathway is as follows:

Melamine → Ammeline → Ammelide → Cyanuric Acid

This degradation pathway is significant in environmental microbiology and for understanding the fate of melamine in contaminated ecosystems.

The diagram below illustrates the bacterial metabolic degradation of melamine.



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Bacterial Metabolism of Melamine

Relevance in Drug Development and Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest a role for **Ammelide-13C3** in drug development or as a modulator of specific cellular signaling pathways. Its application is confined to its use as an analytical internal standard.

Some in silico studies have explored the potential toxicity mechanisms of melamine and its metabolite, cyanuric acid, by predicting their interactions with various proteins.[8][9] These studies suggest that melamine and cyanuric acid might interfere with pathways related to redox balance, arginine and proline metabolism, and energy production.[8] However, these are computational predictions and have not been experimentally validated for ammelide or its labeled counterpart in the context of therapeutic intervention. The primary health concern associated with melamine and its analogues is renal toxicity, which arises from the formation of insoluble crystals in the kidneys when co-exposed with cyanuric acid.[10]

In conclusion, **Ammelide-13C3** is a valuable tool for analytical chemists and food safety scientists. Its properties and applications are well-defined within this domain. For researchers in drug development, while the parent compound is part of a metabolic pathway of a known toxicant, **Ammelide-13C3** itself does not currently have a direct application in the development of therapeutics or the study of signaling pathways.

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